Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate
Description
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROBKIGWGPCEDS-KOORYGTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949497 | |
| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2668-74-8 | |
| Record name | 17-(Acetyloxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetylation of 17α-Hydroxypregna-1,4-diene-3,20-dione
The most direct route involves acetylation of the 17α-hydroxyl group in 17α-hydroxypregna-1,4-diene-3,20-dione. This precursor is synthesized via microbial dehydrogenation of 17α-hydroxyprogesterone using Arthrobacter simplex or chemical dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Procedure :
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Dehydrogenation :
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Acetylation :
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The diene intermediate (5 g) is dissolved in pyridine (50 mL).
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Acetic anhydride (15 mL) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol to yield the acetylated product (yield: 92%).
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Key Data :
| Step | Reagent | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dehydrogenation | DDQ | 80°C, 6 h | 78 | 95.2 |
| Acetylation | Acetic anhydride | Pyridine, 25°C | 92 | 98.5 |
Microbial Biotransformation of Stigmasterol
Fermentation with Mycobacterium spp.
Certain Mycobacterium strains metabolize phytosterols (e.g., stigmasterol) into 17α-hydroxyprogesterone derivatives via side-chain degradation. Subsequent chemical steps introduce the 1,4-diene and acetyl group.
Procedure :
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Side-Chain Cleavage :
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Diene Formation and Acetylation :
Advantages :
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Utilizes renewable phytosterol sources.
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Avoids harsh chemical conditions for side-chain degradation.
Regioselective Oxidation and Protection
Selective C17 Hydroxylation
For substrates lacking the 17α-hydroxyl group, microbial hydroxylation using Rhizopus arrhizus introduces the hydroxyl group regioselectively.
Procedure :
-
Hydroxylation :
-
Acetylation :
Challenges :
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Microbial hydroxylation requires precise control of pH and temperature to prevent over-oxidation.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the double bonds in the steroid nucleus.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pregna-1,4-diene-3,20-dione, while reduction of the double bonds can yield dihydro derivatives.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones and their analogs.
Biology: It is used to study the effects of steroid hormones on cellular processes.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the production of corticosteroids and other steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate involves binding to specific steroid receptors in the body. This binding activates or represses the transcription of target genes, leading to various biological effects. The compound primarily targets glucocorticoid receptors, which are involved in the regulation of inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
The pharmacological profile of glucocorticoids is highly sensitive to structural modifications. Below is a comparative analysis of prednisolone acetate and its analogs:
Table 1: Structural and Molecular Comparison
Pharmacological and Metabolic Differences
Glucocorticoid Potency
- Prednisolone acetate : Moderate anti-inflammatory potency (1x hydrocortisone) due to the absence of fluorine or methyl groups at key positions .
- Betamethasone acetate : 25–30x more potent than hydrocortisone due to 9α-F (enhances receptor affinity) and 16β-Me (reduces mineralocorticoid activity) .
- Flumethasone derivatives : 6α-F and 9α-F substitutions increase lipophilicity and tissue retention, enhancing topical efficacy .
Metabolic Stability
- Ester Hydrolysis: Prednisolone acetate is hydrolyzed by esterases to prednisolone, which is further metabolized.
- Acetal vs. Ester Groups : Budesonide (16α,17α-acetal) resists esterase hydrolysis, favoring hepatic metabolism over local tissue activation, unlike acetate esters .
Systemic vs. Topical Use
- Prednisolone acetate : Used systemically and topically; moderate bioavailability.
- Halopredone acetate : Designed for topical use only; bromine at C-2 limits systemic absorption .
- Triamcinolone acetonide 21-hemisuccinate: Water-soluble prodrug for intravenous use; succinate ester improves solubility .
Biological Activity
Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate, commonly known as 17-hydroxyprogesterone acetate (17-OHP acetate) , is a synthetic steroid derivative of 17-hydroxyprogesterone. This compound has garnered attention in both pharmaceutical and biological research due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential neuroprotective effects.
1. Anti-inflammatory Effects
17-OHP acetate has demonstrated significant anti-inflammatory properties. Research indicates that it can reduce inflammation in models of inflammatory bowel disease (IBD). In murine studies, treatment with 17-OHP acetate led to improved intestinal barrier function and decreased inflammatory markers.
2. Immunomodulatory Properties
This compound also exhibits immunosuppressive effects, making it valuable in clinical settings where modulation of the immune response is necessary. Studies have shown that 17-OHP acetate can influence the activity of various immune cells, potentially benefiting conditions characterized by excessive immune activation.
3. Neuroprotective Potential
Emerging evidence suggests that 17-OHP acetate may play a role in protecting against neurodegenerative diseases such as Alzheimer's disease (AD). Preliminary studies involving animal models and human cell lines indicate that it may help mitigate neurodegeneration and enhance cognitive function. However, further investigations are essential to elucidate the mechanisms involved.
Case Studies and Experimental Evidence
| Study | Model | Findings |
|---|---|---|
| Study on IBD | Mouse model | Reduced inflammation and improved intestinal barrier function with 17-OHP acetate treatment. |
| Neuroprotection study | Animal and human cell models | Indicated potential protective effects against neurodegeneration. |
| Immunomodulation study | In vitro | Showed modulation of immune cell activity by 17-OHP acetate. |
The biological activities of 17-OHP acetate can be attributed to its interaction with steroid hormone receptors and its influence on gene expression related to inflammation and immune response. The compound acts primarily through the following mechanisms:
- Receptor Binding : It binds to progesterone receptors, leading to altered expression of target genes involved in inflammation and immune response.
- Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial in inflammatory processes.
- Cytokine Regulation : The compound appears to influence cytokine production, which is pivotal in mediating immune responses.
Applications in Medicine
Due to its biological activities, 17-OHP acetate is utilized in various therapeutic contexts:
- Corticosteroid Development : Its properties make it a candidate for developing anti-inflammatory drugs.
- Management of Reproductive Disorders : It is used clinically for conditions such as amenorrhea and abnormal uterine bleeding.
- Potential Use in Neurodegenerative Disorders : Ongoing research aims to explore its efficacy in treating neurodegenerative diseases.
Future Directions
Continued research is necessary to fully understand the pharmacodynamics and pharmacokinetics of 17-OHP acetate. Future studies should focus on:
- Long-term effects of 17-OHP acetate on various biological systems.
- Detailed exploration of its neuroprotective mechanisms.
- Clinical trials assessing its efficacy in treating specific diseases.
Q & A
Basic: How can researchers confirm the identity of Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate in synthetic mixtures?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Prepare a sample solution (0.5 mg/mL in dehydrated alcohol) and compare retention factors (Rf) against a certified reference standard. Use silica gel plates and a mobile phase optimized for corticosteroids (e.g., chloroform:methanol:water mixtures) .
- Infrared (IR) Spectroscopy: Match characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹ for the 3,20-dione groups, O-H stretch at ~3400 cm⁻¹ for hydroxyl groups) to reference spectra from pharmacopeial standards like USP or EP .
- HPLC-UV: Use a C18 column with a gradient elution system (e.g., acetonitrile:water) and compare retention times/UV spectra (λ ~240 nm for conjugated dienes) to validated standards .
Basic: What are the key synthetic considerations for preparing Pregna-1,4-diene-3,20-dione derivatives?
Methodological Answer:
- Stereochemical Control: The 17-hydroxy and acetate groups require regioselective protection/deprotection. For example, use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyls during oxidation steps .
- Oxidation State Management: Introduce the 1,4-diene system via dehydrogenation of saturated precursors using catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under inert conditions .
- Validation: Confirm intermediates via LC-MS and NMR (e.g., ¹³C NMR for carbonyl carbons at ~200 ppm for C3 and C20) .
Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Reconciliation: Cross-reference acute toxicity studies (e.g., LD50 values in rodents from RTECS) with metabolic stability assays. For example, discrepancies in neurotoxicity may arise from species-specific CYP450 metabolism .
- Dose-Dependency Analysis: Replicate conflicting tumorigenicity studies (e.g., IARC Class 2B vs. non-carcinogenic findings) using standardized OECD guidelines, controlling for exposure duration and metabolite profiling .
- Mechanistic Studies: Use in vitro models (e.g., human hepatocytes) to assess genotoxicity (Ames test) and correlate with in vivo data .
Advanced: What are best practices for impurity profiling of 17-hydroxy pregnadiene acetate derivatives?
Methodological Answer:
- Impurity Identification: Use HPLC-MS/MS to detect common byproducts (e.g., 9α-fluoro or 16α-methyl isomers) at levels ≥0.1%. Reference EP impurity standards (e.g., Betamethasone Impurity J: 17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione) .
- Forced Degradation Studies: Expose the compound to heat (40°C/75% RH), acid/base hydrolysis, and oxidative stress (H2O2) to simulate stability-related impurities .
- Quantitative Thresholds: Adhere to ICH Q3A guidelines, setting limits for identified impurities (e.g., ≤0.15% for individual unknown impurities) .
Advanced: How can advanced structural elucidation techniques resolve stereochemical ambiguities?
Methodological Answer:
- X-ray Crystallography: Resolve 11β/16α-methyl configurations using single-crystal diffraction data (e.g., space group P212121 for dexamethasone acetate derivatives) .
- NOESY NMR: Assign axial/equatorial orientations of hydroxyl groups via nuclear Overhauser effects (e.g., 17α vs. 17β configurations) .
- Computational Modeling: Compare experimental IR and Raman spectra with density functional theory (DFT)-predicted vibrational modes for the 1,4-diene system .
Basic: What are the critical parameters for validating analytical methods for this compound?
Methodological Answer:
- Linearity & Range: Establish a calibration curve (0.1–150 µg/mL) with R² ≥0.999 using HPLC-UV .
- Precision: Achieve ≤2% RSD for intra-day and inter-day assays (n=6 replicates) .
- Limit of Detection (LOD): Optimize to 0.01 µg/mL via signal-to-noise (S/N) ratios ≥3 .
Advanced: How can researchers address batch-to-batch variability in pharmacokinetic studies?
Methodological Answer:
- Crystalline Polymorph Screening: Use differential scanning calorimetry (DSC) to identify stable polymorphs (e.g., melting points ~216–218°C for anhydrous forms) .
- Dissolution Testing: Compare bioavailability across batches using USP Apparatus II (paddle method) in simulated intestinal fluid (pH 6.8) .
- Accelerated Stability Studies: Store batches at 25°C/60% RH for 6 months and monitor degradation (e.g., via HPLC purity assays) .
Advanced: What strategies mitigate synthesis challenges for 17-acetate derivatives?
Methodological Answer:
- Enzymatic Acetylation: Use immobilized lipases (e.g., Candida antarctica) for regioselective acetylation of the 17-hydroxy group, avoiding side reactions at C21 .
- Protecting Group Strategy: Temporarily mask reactive ketones (C3/C20) with ethylene glycol to form ketals during acetylation .
- Quality Control: Monitor reaction progress via in situ FTIR for acetate ester formation (~1740 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
